2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of methoxyphenyl and thiazolopyridinyl groups
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the construction of metal-organic frameworks (mofs), which are regarded as effective heterogeneous catalysts to improve certain organic catalytic reactions .
Mode of Action
The compound, when used in the construction of MOFs, exhibits excellent photocatalytic performance . The introduction of thiazolo [5,4-d]thiazole (TZTZ), a photoactive unit, into the framework endows the MOF with superior catalytic properties .
Biochemical Pathways
The compound is involved in the catalysis of CO2 and epoxide substrates to form cyclic carbonates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .
Pharmacokinetics
It’s known that the compound, when used in the construction of mofs, has a permanent porosity and moderate co2 adsorption capacity .
Result of Action
The compound, when used in the construction of MOFs, can efficiently catalyze the formation of cyclic carbonates from CO2 and epoxide substrates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . For instance, the compound exhibits excellent photocatalytic performance when exposed to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via electrophilic aromatic substitution or similar reactions. The final step involves the formation of the acetamide linkage, often through amide coupling reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of organic electronic materials, such as semiconductors and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: Known for their high oxidative stability and applications in organic electronics.
Pyridine derivatives: Widely used in medicinal chemistry for their biological activity.
Methoxyphenyl compounds: Commonly found in pharmaceuticals and organic materials.
Uniqueness
2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTCTWRWJDRXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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